molecular formula C22H23N3O2 B2755445 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034549-71-6

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2755445
CAS RN: 2034549-71-6
M. Wt: 361.445
InChI Key: JJKZVUKINAQHTL-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Scientific Research Applications

Chemical Design and Synthesis

The compound N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide belongs to a class of compounds that have been explored for their potential in chemical design and synthesis. Similar compounds have been synthesized for their selective inhibition properties in biological systems. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active histone deacetylase inhibitor showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis through histone acetylation and p21 protein expression (Zhou et al., 2008).

Anticancer Activity

The synthesis of polysubstituted 4H-Pyran derivatives, including compounds with similar structural features to N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, has been reported. These compounds, synthesized via microwave-assisted three-component domino synthesis, have shown potent anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

Molecular Interaction Studies

Compounds with similar structures have been used to study molecular interactions with specific receptors. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor has been analyzed, offering insights into the steric and electrostatic considerations in receptor binding, which could be relevant for understanding the interactions of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide in biological systems (Shim et al., 2002).

Structural Analysis

Structural analysis of related compounds has provided valuable insights into the molecular geometry and potential interaction sites, which can be crucial for designing compounds with specific biological activities. For example, the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative have been conducted, highlighting the orientation differences in the molecular structure that could influence biological interactions (Artheswari et al., 2019).

properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(18-5-7-20(8-6-18)25-12-1-2-13-25)24-21(17-9-14-27-15-10-17)19-4-3-11-23-16-19/h1-8,11-13,16-17,21H,9-10,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKZVUKINAQHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

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